4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid
Overview
Description
4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxy group attached to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: 1,4-Dimethoxybenzene reacts with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Hydrolysis: The acetonitrile compound is hydrolyzed to yield 2,5-dimethoxyphenylacetic acid.
Final Step: The phenylacetic acid derivative undergoes further reactions to introduce the hydroxy and butyric acid functionalities, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.
Gene Expression Modulation: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenyl ring structure.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another psychedelic compound with similar methoxy substitutions on the phenyl ring.
Chalcones: A class of compounds with similar structural features and biological activities.
Uniqueness
4-(2,5-Dimethoxy-phenyl)-4-hydroxy-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and butyric acid functionalities differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-4-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMALHEURKIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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